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Compound of Interest

4-(Prop-2-yn-1-
Compound Name:
yloxy)benzaldehyde

cat. No.: B1271209

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propargyloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant
attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its
structure, featuring both a reactive aldehyde group and a terminal alkyne, makes it a valuable
building block for the construction of complex molecular architectures. The propargyl group
serves as a handle for "click” chemistry, specifically the copper(l)-catalyzed azide-alkyne
cycloaddition (CuUAAC), enabling efficient and specific conjugation to azide-containing
molecules. The aldehyde functionality allows for a wide range of classical organic
transformations, providing a gateway to diverse chemical scaffolds. This guide provides a
comprehensive overview of the characterization, synthesis, and applications of 4-
(propargyloxy)benzaldehyde.

Physicochemical and Spectroscopic
Characterization

A thorough understanding of the physicochemical and spectroscopic properties of 4-
(propargyloxy)benzaldehyde is essential for its effective use in research and development.

Physicochemical Properties
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Property Value Reference

Molecular Formula C10HsO2 [Cymit Quimica]

Molecular Weight 160.17 g/mol [Cymit Quimica]
White to light yellow crystalline ) o

Appearance [Cymit Quimica]
powder

Melting Point 82-84 °C [TCI EUROPE N.V.]

Boiling Point Not readily available

Soluble in methanol, ethanol,

Solubility and other common organic [LabSolutions]
solvents.
CAS Number 5651-86-5 [Cymit Quimica]

Spectroscopic Data

IH NMR (Proton Nuclear Magnetic Resonance)

A representative 'H NMR spectrum of 4-(propargyloxy)benzaldehyde in CDCIs exhibits the
following characteristic signals:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
9.86 Singlet 1H
CHO)
Aromatic protons
7.83-7.81 Doublet 2H ortho to the aldehyde
group
Aromatic protons
7.07-7.05 Doublet 2H ortho to the
propargyloxy group
Methylene protons (-
4.75 Doublet 2H
OCHz2-)
Acetylenic proton (-
2.57 Triplet 1H v P (

C=CH)

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Experimentally derived and assigned 3C NMR data for 4-(propargyloxy)benzaldehyde is
not readily available in the searched literature. The following are predicted chemical shifts
based on the analysis of similar structures.
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Chemical Shift (6, ppm)

Assignment

~191 Aldehyde carbonyl carbon (C=0)

~163 Aromatic carbon attached to the ether oxygen

~132 Aromatic carbons ortho to the aldehyde group

~130 Aromatic carbon ipso to the aldehyde group

115 Aromatic carbons ortho to the propargyloxy
group

~78 Acetylenic carbon (-C=CH)

~76 Acetylenic carbon (-C=CH)

~56 Methylene carbon (-OCHz-)

IR (Infrared) Spectroscopy

Note: A full experimental IR spectrum with peak assignments for 4-(propargyloxy)benzaldehyde

is not readily available. The following are characteristic absorption bands expected for this

molecule based on its functional groups.

Wavenumber (cm~?) Intensity Assignment
~3290 Strong, sharp =C-H stretch (terminal alkyne)
~3070 Medium Aromatic C-H stretch

~2820 and ~2720

) Aldehyde C-H stretch (Fermi
Medium, sharp

doublet)
~2120 Weak C=C stretch (terminal alkyne)
C=0 stretch (aromatic
~1690 Strong, sharp
aldehyde)
~1600, ~1580, ~1500 Medium to strong Aromatic C=C stretches
~1250 Strong Aryl-O stretch (ether)
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Mass Spectrometry (MS)

Note: Detailed experimental mass spectrometry data with fragmentation analysis for 4-
(propargyloxy)benzaldehyde is not readily available. The following is a predicted fragmentation
pattern under electron ionization (El).

miz Proposed Fragment
160 [M]* (Molecular ion)
159 [M-H]*

131 [M-CHOJ*

121 [M-CsHsO]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Synthesis of 4-(Propargyloxy)benzaldehyde

The most common and straightforward synthesis of 4-(propargyloxy)benzaldehyde involves the
Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis[1]

Reactants:

4-Hydroxybenzaldehyde

Propargyl bromide

Potassium carbonate (K2COs3)

Acetone

Procedure:
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» To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.0-
1.5 eq).

 Stir the mixture at room temperature for 15-30 minutes.
o Add propargyl bromide (1.0-1.2 eq) dropwise to the reaction mixture.

e Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and filter to remove the
inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by recrystallization or column chromatography to yield 4-
(propargyloxy)benzaldehyde.

4-Hydroxybenzaldehyde
Propargyl_Bromide
Base Reaction_Mixture

Heat

Reflux

| Cool &Filter Filtration M% 4-(Propargyloxy)benzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 4-(propargyloxy)benzaldehyde.

Chemical Reactivity and Key Reactions
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The dual functionality of 4-(propargyloxy)benzaldehyde allows for a rich and diverse range of
chemical transformations at both the aldehyde and the terminal alkyne moieties.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional group that can undergo a variety of reactions,
including:

» Wittig Reaction: Reaction with a phosphonium ylide to form an alkene. This is a powerful
method for C=C bond formation.

o Knoevenagel Condensation: Condensation with an active methylene compound, catalyzed
by a weak base, to yield an a,B-unsaturated product.

o Reductive Amination: Conversion to an amine through the formation of an imine intermediate
followed by reduction.

» Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

» Reduction: Reduction to the corresponding alcohol using reducing agents like sodium
borohydride.

Reactions of the Propargyl Group

The terminal alkyne is particularly useful for "click" chemistry and other alkyne-based
transformations:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This highly efficient and
regioselective reaction with an azide forms a stable 1,2,3-triazole linkage. This is a
cornerstone of bioconjugation and materials science applications.

e Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl
halides to form a new carbon-carbon bond.

Applications in Research and Drug Development

The unique properties of 4-(propargyloxy)benzaldehyde make it a valuable tool in several
areas of scientific research.
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Building Block in Organic Synthesis

Its bifunctional nature allows for its use as a versatile scaffold in the synthesis of complex
organic molecules, including natural products and their analogues.

Drug Discovery and Medicinal Chemistry

4-(Propargyloxy)benzaldehyde serves as a key starting material for the synthesis of various
biologically active compounds. The propargyl group can be used to link the benzaldehyde
moiety to other pharmacophores or to create libraries of compounds for high-throughput
screening. One notable application is in the development of inhibitors of the Hedgehog
signaling pathway, which is implicated in several types of cancer.
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Caption: Inhibition of the Hedgehog signaling pathway.

Bioconjugation and Chemical Biology
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The terminal alkyne of 4-(propargyloxy)benzaldehyde is ideal for bioconjugation via click
chemistry. It can be used to label biomolecules such as proteins, peptides, and nucleic acids
with a benzaldehyde moiety. The aldehyde can then be further functionalized, for example, by
forming an oxime or hydrazone linkage with another molecule of interest.
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Caption: Bioconjugation workflow using 4-(propargyloxy)benzaldehyde.

Fluorescent Probes and Materials Science

The rigid aromatic structure and the reactive handles of 4-(propargyloxy)benzaldehyde make it
a suitable precursor for the synthesis of fluorescent probes and functional organic materials.
The aldehyde can be condensed with various amines to create Schiff bases, which often
exhibit interesting photophysical properties.

Safety and Handling

4-(Propargyloxy)benzaldehyde should be handled in a well-ventilated fume hood. Appropriate
personal protective equipment, including safety glasses, gloves, and a lab coat, should be
worn. It is classified with the GHSO07 pictogram, indicating that it may cause skin and eye
irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

4-(Propargyloxy)benzaldehyde is a highly valuable and versatile chemical entity with broad
applications in modern chemical and biological sciences. Its dual reactivity, arising from the
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aldehyde and propargyl groups, provides a powerful platform for the synthesis of complex
molecules, the development of novel therapeutics, and the construction of advanced materials.
This guide has summarized the key characteristics, synthetic methods, and applications of this
important compound, providing a solid foundation for its use in further research and
development endeavors.

 To cite this document: BenchChem. [An In-depth Technical Guide to 4-
(Propargyloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271209#characterization-of-4-propargyloxy-
benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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